molecular formula C8H8N2S B1270353 3-Methyl-5-(2-thienyl)-1h-pyrazole CAS No. 31618-80-1

3-Methyl-5-(2-thienyl)-1h-pyrazole

Cat. No. B1270353
CAS RN: 31618-80-1
M. Wt: 164.23 g/mol
InChI Key: SVPUABRSNLEURW-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds related to 3-Methyl-5-(2-thienyl)-1H-pyrazole typically involves cascade reactions, such as imination and intramolecular decarboxylative coupling, employing potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes. These reactions may require a palladium-copper bimetallic system for pyrazole-based substrates to achieve superior yields, whereas thienyl-based substrates can yield excellent results with a palladium catalyst only (Pandey, Bhowmik, & Batra, 2013).

Molecular Structure Analysis The molecular structure of related pyrazole derivatives has been extensively studied, with crystallography revealing specific conformational features. For instance, a novel pyrazole derivative exhibited a dihedral angle between the pyrazole and the thiophene rings, indicating a twisted conformation. The X-ray analysis confirmed these structures, emphasizing the importance of hydrogen bonding and three-dimensional supramolecular self-assembly in stabilizing the molecular structure (Kumara et al., 2018).

Chemical Reactions and Properties Chemical properties of these compounds often involve reactions that enable the formation of new heterocyclic structures with potential antimicrobial activities. A study on thieno[3,2-c]pyrazole derivatives highlighted a synthesis route that led to compounds with moderate to high antimicrobial activity against a range of microorganisms (Aly, 2016).

Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystal structures, are crucial for understanding their stability and potential applications. Analytical techniques, including thermogravimetric analysis, are used to study the thermal stability and decomposition patterns of these compounds, providing insights into their physical behavior under various conditions.

Chemical Properties Analysis The chemical properties of 3-Methyl-5-(2-thienyl)-1H-pyrazole derivatives are characterized by their reactivity and the ability to undergo various chemical transformations. Studies have explored the synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives, highlighting their potential in synthesizing compounds with diverse chemical functionalities and antimicrobial properties (Aly, 2016).

Scientific Research Applications

  • Organic Electronics & Functional Supramolecular Chemistry

    • Thiophene-based compounds, such as dithienothiophene (DTT), have attracted attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
    • These compounds offer higher charge mobility, extended π-conjugation, and better tuning of band gaps .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of various organic electronic devices .
  • Medicinal Chemistry

    • Thiazolidine motifs, which are similar to thiophene, are used in the synthesis of valuable organic combinations .
    • They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
    • Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
    • The outcomes of these applications include the development of new drug candidates .
  • Antioxidant, Analgesic, and Anti-inflammatory Applications

    • Thiazole, a heterocyclic organic compound similar to thiophene, has been found in many potent biologically active compounds .
    • These compounds have shown diverse biological properties such as antioxidant, analgesic, and anti-inflammatory effects .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new drug candidates with lesser side effects .
  • Antimicrobial and Antifungal Applications

    • Thiazole-based compounds have shown antimicrobial and antifungal properties .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new antimicrobial and antifungal drug molecules .
  • Antiretroviral Drug Development

    • Thiazole is found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new antiretroviral drug candidates .
  • Cytotoxic Drug Development

    • Isoxazoles substituted with 2-thienyl or 5-bromo-2-thienyl moieties in the 5-position displayed significant activity .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new cytotoxic drug candidates .
  • Organic Electronics & Functional Supramolecular Chemistry

    • Dithienothiophene (DTT), a thiophene-based molecule, has attracted attention due to its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
    • These compounds offer higher charge mobility, extended π-conjugation, and better tuning of band gaps .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of various organic electronic devices .
  • Anticonvulsant Applications

    • Thiazolidine motifs, similar to thiophene, are present in diverse natural and bioactive compounds having anticonvulsant properties .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new drug candidates with anticonvulsant properties .
  • Neuroprotective Applications

    • Thiazolidine motifs are present in diverse natural and bioactive compounds having neuroprotective properties .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new drug candidates with neuroprotective properties .
  • Anticancer Applications

    • Thiazolidine motifs are present in diverse natural and bioactive compounds having anticancer properties .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new drug candidates with anticancer properties .
  • Cytotoxic Drug Development

    • Isoxazoles substituted with 2-thienyl or 5-bromo-2-thienyl moieties in the 5-position displayed significant activity .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new cytotoxic drug candidates .
  • Optoelectronic Properties

    • Compounds with DTT-bridge as donor moiety and 2-(3-methyl-4-oxothiazolidin-2-ylidine)malononitrile as an acceptor part have been studied for their optoelectronic properties .
    • The specific methods of application or experimental procedures were not detailed in the source .
    • The outcomes of these applications include the development of new materials with improved optoelectronic properties .

Safety And Hazards

The safety and hazards associated with “3-Methyl-5-(2-thienyl)-1h-pyrazole” would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on “3-Methyl-5-(2-thienyl)-1h-pyrazole” would likely involve further exploration of its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

5-methyl-3-thiophen-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPUABRSNLEURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353284
Record name 3-methyl-5-(2-thienyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(2-thienyl)-1h-pyrazole

CAS RN

31618-80-1
Record name 3-methyl-5-(2-thienyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Aggarwal, G Sumran, N Garg, A Aggarwal - European journal of …, 2011 - Elsevier
An efficient and environmental benign regioselective synthesis of some new pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines (7b–h) has been accomplished via treatment of 3(5)-amino-5(3)-…
Number of citations: 59 www.sciencedirect.com
N Wang, Z Zhang, Y Wang, H Zuo, A Sun, H Liu… - Available at SSRN … - papers.ssrn.com
Succinate dehydrogenase inhibitor fungicides (SDHIs) are extensively used and have been frequently detected. However, little information is available about their toxicity to edible …
Number of citations: 0 papers.ssrn.com
J Hu, J Zeng, Y Shi, S Song - Current Zoology, 2022 - academic.oup.com
The behavioral video recordings of the gray-backed shrike Lanius tephronotus revealed that parent birds eat the feces produced by their nestlings. “Parental nutrition hypothesis” …
Number of citations: 1 academic.oup.com

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